
2,2',3,4,5'-Pentachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The reaction conditions may include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonylation can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination processes followed by sulfonylation. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorinated aromatic rings or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dechlorinated biphenyls.
Aplicaciones Científicas De Investigación
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including potential toxicity.
Medicine: Investigating its potential as a pharmaceutical agent or its effects on health.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include oxidative stress, disruption of cellular membranes, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but without the methylsulfonyl group.
Chlorinated Aromatics: Compounds like chlorobenzenes or chlorophenols.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methylsulfonyl group, which may confer specific chemical and biological properties not found in other related compounds.
Propiedades
Número CAS |
104086-09-1 |
|---|---|
Fórmula molecular |
C13H7Cl5O2S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2,3,4-trichloro-1-(2,5-dichlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-8(11(16)13(18)12(10)17)7-4-6(14)2-3-9(7)15/h2-5H,1H3 |
Clave InChI |
IIAWWLXDSCCHGD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


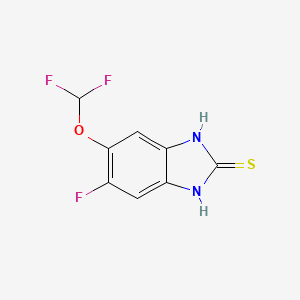
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
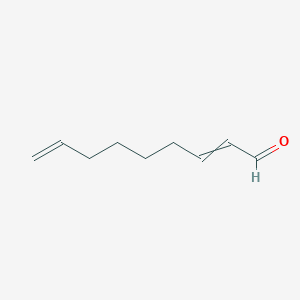
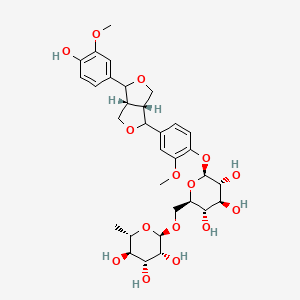
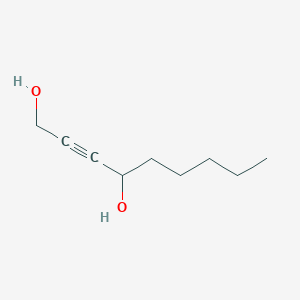
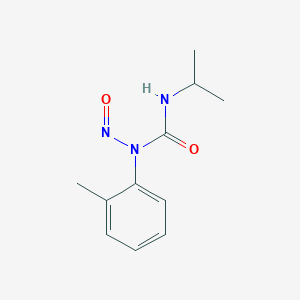
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
silane](/img/structure/B14331173.png)
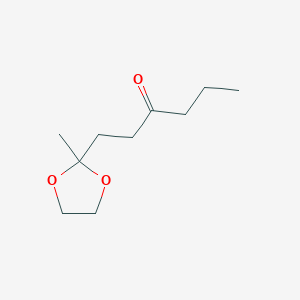

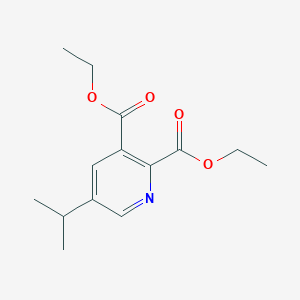

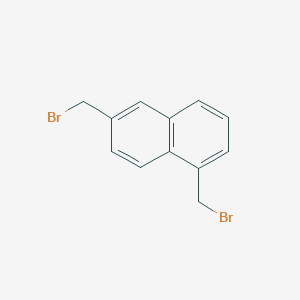
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
